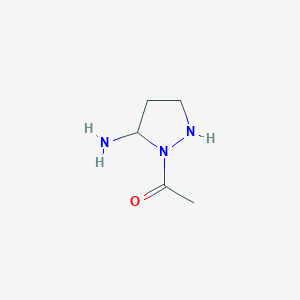

1-(5-Aminopyrazolidin-1-yl)ethanone

Description

1-(5-Aminopyrazolidin-1-yl)ethanone is a heterocyclic compound featuring a pyrazolidine ring substituted with an amino group at position 5 and an ethanone moiety at position 1. The amino group at position 5 enhances polarity and hydrogen-bonding capacity, which may influence solubility and biological interactions.

Properties

CAS No. |

105330-90-3 |

|---|---|

Molecular Formula |

C5H11N3O |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

1-(5-aminopyrazolidin-1-yl)ethanone |

InChI |

InChI=1S/C5H11N3O/c1-4(9)8-5(6)2-3-7-8/h5,7H,2-3,6H2,1H3 |

InChI Key |

ZLXDXQHHKQHOMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C(CCN1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Aminopyrazolidin-1-yl)ethanone typically involves the reaction of pyrazolidine derivatives with appropriate reagents. One common method includes the reaction of 5-amino-1H-pyrazole with ethanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of 1-(5-Aminopyrazolidin-1-yl)ethanone may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Aminopyrazolidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(5-Aminopyrazolidin-1-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Aminopyrazolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(5-Aminopyrazolidin-1-yl)ethanone with structurally or functionally related ethanone derivatives, focusing on synthesis, properties, and applications:

Table 1: Comparative Analysis of Ethanone Derivatives

Key Comparative Insights:

Structural Diversity and Reactivity: The 5-aminopyrazolidine core distinguishes the target compound from analogs like 1-(1H-Pyrazol-1-yl)ethanone (pyrazole ring) and JWH-250 (indole-methoxyphenyl system). The amino group likely increases hydrophilicity compared to halogenated (e.g., 2-chlorophenyl) or methoxy-substituted derivatives . JWH-250’s indole and methoxyphenyl groups contribute to its psychoactivity via cannabinoid receptor binding, a mechanism absent in amino-substituted analogs .

Synthetic Pathways: Most ethanone derivatives are synthesized via condensation (e.g., Claisen-Schmidt in JWH-250 and chalcone derivatives ) or nucleophilic substitution (e.g., piperidine reactions in tetrazole-ethanone hybrids ).

Biological Activity: 1-(4-(Quinolin-8-ylamino)phenyl)ethanone exhibits antibacterial properties, suggesting that ethanone-linked aromatic systems may enhance antimicrobial efficacy .

Safety and Handling: Halogenated derivatives (e.g., 2-chlorophenyl ethanone) require PPE due to irritant properties, while amino-substituted compounds may pose unknown toxicological risks .

Biological Activity

1-(5-Aminopyrazolidin-1-yl)ethanone, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

1-(5-Aminopyrazolidin-1-yl)ethanone is characterized by its unique structure, which includes a pyrazolidine ring. This structure is significant as it influences the compound's reactivity and biological activity. The compound's molecular formula is CHNO, indicating the presence of functional groups that may interact with biological targets.

Biological Activity Overview

Research indicates that 1-(5-Aminopyrazolidin-1-yl)ethanone exhibits a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. It has been noted for its potential efficacy against both Gram-positive and Gram-negative bacteria.

- Antiviral Activity : There is emerging evidence that 1-(5-Aminopyrazolidin-1-yl)ethanone may inhibit viral replication, although specific mechanisms and target viruses require further investigation.

- Antiproliferative Effects : Some derivatives of amidrazones, related to 1-(5-Aminopyrazolidin-1-yl)ethanone, have shown antiproliferative activity against cancer cell lines, indicating potential applications in oncology .

The mechanism of action for 1-(5-Aminopyrazolidin-1-yl)ethanone is not fully elucidated but is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial metabolism or viral replication.

- Receptor Interaction : It may also interact with cellular receptors, modulating signaling pathways involved in cell growth and survival.

Further studies are needed to clarify these mechanisms and identify specific molecular targets.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various compounds found that derivatives similar to 1-(5-Aminopyrazolidin-1-yl)ethanone exhibited significant activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were recorded in the range of 0.12–4 µg/mL, showcasing the compound's potential as an antimicrobial agent .

Antiproliferative Studies

In vitro studies have demonstrated that amidrazone derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia). The antiproliferative effects were attributed to the induction of apoptosis and cell cycle arrest . This suggests that 1-(5-Aminopyrazolidin-1-yl)ethanone could be explored further for its anticancer potential.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.